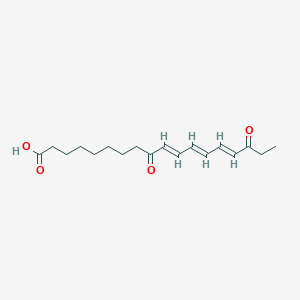

9,16-Dioxo-10,12,14-octadecatrienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

217810-46-3 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

9,16-dioxooctadeca-10,12,14-trienoic acid |

InChI |

InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22) |

InChI Key |

PQPRTPXWQQQKJC-UHFFFAOYSA-N |

SMILES |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

Isomeric SMILES |

CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

Appearance |

Powder |

Origin of Product |

United States |

Contextual Significance As an Oxygenated 18 Carbon Fatty Acid Derivative

9,16-Dioxo-10,12,14-octadecatrienoic acid is structurally defined as an 18-carbon fatty acid, placing it within the octadecanoid class of lipids. Its molecular formula is C₁₈H₂₆O₄. The defining features of this molecule are the two keto (oxo) groups located at carbons 9 and 16, and a series of three conjugated double bonds at carbons 10, 12, and 14. This arrangement of functional groups is the result of enzymatic oxygenation of a polyunsaturated fatty acid precursor, distinguishing it from simple saturated or unsaturated fatty acids.

The presence of oxygen-containing functional groups, such as the keto groups in this compound, dramatically alters the chemical properties and biological activity of the fatty acid backbone. These modifications are not random but are typically the result of specific enzymatic processes, indicating a controlled production for distinct physiological purposes. As an oxygenated derivative of an 18-carbon fatty acid, this compound is part of a larger family of oxylipins, which are known to be involved in a multitude of biological processes in both plants and animals.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 217810-46-3 |

| Molecular Formula | C₁₈H₂₆O₄ |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. biocrick.com |

Overview of Its Role in Specialized Lipid Metabolism Pathways

The biosynthesis of 9,16-Dioxo-10,12,14-octadecatrienoic acid is believed to be closely linked to the metabolism of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. The formation of such oxygenated fatty acids is primarily mediated by the lipoxygenase (LOX) pathway. researchgate.net Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. plos.org

In this pathway, a lipoxygenase enzyme would introduce molecular oxygen into the α-linolenic acid backbone, leading to the formation of a hydroperoxy fatty acid intermediate. Subsequent enzymatic or non-enzymatic reactions would then convert this intermediate into the final dioxo product. While the precise enzymatic cascade leading to this compound has not been fully elucidated, the presence of the keto groups at positions 9 and 16 suggests the involvement of specific lipoxygenases that act on different positions of the fatty acid chain. The formation of oxylipins is a key part of the defense mechanisms in many plants. researchgate.net

Scope of Current Academic Investigations

Identification and Isolation from Plant Species

Presence in Lepidium meyenii (Maca) and its Derivatives

Recent phytochemical studies of Lepidium meyenii, commonly known as Maca, have led to the identification of this compound within its chemical constituents. A 2021 study utilizing ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to profile fatty acid derivatives in air-dried Maca tubers successfully identified 9,16-dioxo-10E,12E,14E-octadecatrienoic acid. nih.gov This compound was characterized based on its fragmentation pattern in mass spectrometry and was noted as being detected in Maca for the first time. nih.gov The identification of this fatty acid derivative is significant as these compounds are considered precursors in the biosynthesis of macamides, which are characteristic bioactive compounds of Maca. nih.gov

Research Summary: this compound in Lepidium meyenii

| Plant Part | Analytical Method | Key Finding | Reference |

|---|

Isolation from Silene maritima (Caryophyllaceae)

The compound (10E,12E,14E)-9,16-Dioxooctadeca-10,12,14-trienoic acid has been successfully isolated from Silene maritima, a member of the Caryophyllaceae family. nih.govresearchgate.net This discovery marked the first report of this natural compound within the Caryophyllales order. nih.gov The isolation was achieved through a systematic extraction and chromatographic process. The structure of the fatty acid, which features an 18-carbon backbone with three double bonds in the trans (E) conformation and two carbonyl groups, was elucidated, and its crystal structure was also determined. nih.gov Researchers have suggested that the biosynthesis of this compound in the plant might involve the action of lipoxygenase on α-linoleic acid. nih.gov

Research Summary: this compound in Silene maritima

| Plant Source | Isolated Isomer | Significance | Reference |

|---|

Detection in Plantago depressa (Plantaginaceae)

Phytochemical investigation into the constituents of the whole plants of Plantago depressa has resulted in the identification of an isomer of the target compound. Specifically, (10Z,12E,14Z)-9,16-dioxo-octadecatrienoic acid was identified among a series of fatty acid derivatives isolated from an ethanolic extract of the plant. The structural elucidation of this and other related compounds was carried out using spectroscopic data. This finding contributes to the broader understanding of the lipid constituents present in the Plantago genus.

Research Summary: this compound in Plantago depressa

| Plant Part | Identified Isomer | Analytical Approach | Reference |

|---|

Findings in Picria fel-tarrae

The chemical compound this compound has been isolated from Picria fel-tarrae. In a study focused on identifying compounds from this plant, researchers isolated six compounds from the ethanol (B145695) extract, one of which was identified as this compound. biocrick.com The isolation was performed using various column chromatography techniques, and the structure of the compound was elucidated through chemical and spectral analysis. biocrick.com This was reported as the first time this compound, along with the others identified in the study, had been isolated from Picria fel-tarrae. biocrick.com

Research Summary: this compound in Picria fel-tarrae

| Extraction Method | Isolation Technique | Key Finding | Reference |

|---|

Reports in Helianthus hirsutus (Asteraceae)

While specific studies detailing the isolation of this compound from Helianthus hirsutus are not prevalent, its occurrence has been noted within the broader Asteraceae family, to which Helianthus belongs. Research on Silene maritima referenced earlier work by Herz & Kulanthaivel (1984) which had previously described the compound in the Asteraceae family. nih.gov The Helianthus genus is known to contain a variety of fatty acids. ias.ac.inresearchgate.netresearchgate.netnih.gov

Presence in Pothos scandens and Lens culinaris Medik (Lentil Seed)

Current scientific literature does not provide direct evidence for the presence of this compound in Pothos scandens. General phytochemical screenings of Pothos scandens have revealed the presence of various other compounds, including alkaloids, tannins, saponins, glycosides, and flavonoids.

Similarly, comprehensive analyses of the fatty acid profile of Lens culinaris Medik (lentil seed) have identified several saturated and unsaturated fatty acids, with linoleic acid, oleic acid, and palmitic acid being the most abundant. While a related compound, 9,12-dioxo-10(Z)-dodecenoic acid, has been detected in lentil seed flour, the presence of this compound has not been specifically reported.

Influence of Postharvest Processing on Accumulation in Natural Sources (e.g., Maca)

Postharvest processing methods can significantly influence the chemical composition of plant materials, including the accumulation of fatty acid derivatives. A notable example is the effect of drying processes on the phytochemical profile of Maca (Lepidium meyenii).

Research has shown that 9,16-dioxo-10E,12E,14E-octadecatrienoic acid has been detected for the first time in Maca. acs.orgnih.gov The method of drying after harvest plays a crucial role in the final concentration of this and other fatty acid derivatives. Specifically, air-drying has been found to promote the accumulation of macamides and fatty acids in Maca tubers when compared to freeze-drying. nih.govresearchgate.net

Quantitative analysis has demonstrated that air-dried Maca contains a significantly higher content and diversity of fatty acids compared to its freeze-dried counterpart. nih.govresearchgate.net This suggests that enzymatic reactions during the slower air-drying process may contribute to the formation and accumulation of these compounds.

Table 1: Effect of Postharvest Drying Method on Fatty Acid Content in Maca (Lepidium meyenii)

| Drying Method | Total Fatty Acid Content (µg/g dry tuber) | Number of Identified Fatty Acid Derivatives | Detection of this compound |

|---|---|---|---|

| Air-Drying | 18.71 to 181.99 | 16 | Yes |

| Freeze-Drying | 3.97 to 34.36 (for one detected fatty acid) | 1 | Not specified |

Chemodiversity of Octadecanoids in Biological Systems

This compound belongs to a larger class of lipids known as octadecanoids. These are oxygenated derivatives of 18-carbon fatty acids and exhibit a remarkable level of chemical diversity. nih.govnih.gov This chemodiversity arises from the various biosynthetic pathways and modifications that these molecules can undergo.

In biological systems, octadecanoids are synthesized through the action of several enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov These enzymatic processes can introduce a variety of functional groups, such as hydroxyl, epoxy, and keto groups, at different positions along the fatty acid chain, leading to a wide array of structurally distinct molecules.

The diversity of octadecanoids is not only structural but also functional. In plants, they are well-known as phytohormones, playing crucial roles in defense against pathogens and herbivores, as well as in growth and development. researchgate.net The jasmonate pathway, a key signaling pathway in plants, is centered around octadecanoid compounds. nih.gov In mammals and fungi, the roles of octadecanoids are an emerging area of research, with evidence suggesting their involvement in processes such as inflammation, nociception, and immune modulation. nih.gov

The structural variations within the octadecanoid family, including the number and position of double bonds and oxygen-containing functional groups, are key determinants of their biological activity. This chemodiversity allows for a fine-tuning of physiological responses to various internal and external stimuli.

Compound Names Mentioned in this Article

Proposed Biogenetic Routes from Fatty Acid Precursors

The generation of this compound is hypothesized to occur through the modification of other oxidized fatty acids. These precursors undergo enzymatic transformations that introduce the ketone functionalities at the C9 and C16 positions.

One plausible biogenetic route involves the dehydrogenation of a hydroxylated precursor. The compound 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid has been isolated from natural sources such as Melissa officinalis (lemon balm). nih.gov This molecule already possesses the C9-keto group and the conjugated triene system characteristic of the target molecule.

The proposed final step in this pathway is the enzymatic oxidation (dehydrogenation) of the hydroxyl group at the C16 position to a ketone. This conversion of a secondary alcohol to a ketone is a common biochemical reaction catalyzed by dehydrogenase enzymes, which would yield the final this compound.

In a related context of fatty acid metabolism, long-chain fatty acids serve as the foundational precursors for the synthesis of macamides, which are benzylamides of long-chain fatty acids found in maca (Lepidium meyenii). nih.govacs.org The formation of these compounds is particularly active during postharvest air-drying processes, suggesting an enzymatic conversion. nih.govresearchgate.net

Research has elucidated the biosynthesis of specific macamides, such as N-benzyl-oxo-octadecadienamides and N-benzyl-oxo-octadecatrienamides. nih.govresearchgate.net This demonstrates that enzymatic pathways exist in plants that can introduce oxo-functionalities onto long-chain fatty acid derivatives. The biosynthesis of these oxo-macamides from fatty acid precursors provides a parallel example of how similar enzymatic machinery could be involved in the generation of other keto-fatty acids, including this compound.

Involvement of Lipoxygenase-Mediated Transformations

Lipoxygenases (LOX) are key enzymes in the biosynthesis of oxylipins. plos.org They catalyze the dioxygenation of polyunsaturated fatty acids, initiating a cascade of reactions that produce a wide array of bioactive compounds. wikipedia.orgresearchgate.net

A primary hypothesized pathway for the formation of this compound begins with α-linolenic acid (ALA), an 18-carbon omega-3 fatty acid. nih.govwikipedia.org This pathway likely involves sequential oxygenation steps catalyzed by lipoxygenases.

It has been reported that α-linolenic acid can undergo two sequential LOX oxidations to yield dihydroxy products, specifically 9,16-dihydroxyoctadecatrienoic acid (9,16-DiHOTrE). nih.govnih.gov Following the formation of this dihydroxy intermediate, a two-step dehydrogenation, converting the hydroxyl groups at the C9 and C16 positions into keto groups, would result in the formation of this compound.

| Proposed Pathway | Precursor | Key Intermediate | Final Step |

| Dehydrogenation Route | 16-Hydroxy-9-oxo-10,12,14-octadecatrienoic acid | Not applicable | Dehydrogenation at C16 |

| Sequential Oxidation Route | α-Linolenic acid | 9,16-Dihydroxyoctadecatrienoic acid | Dehydrogenation at C9 and C16 |

Another major branch of lipoxygenase pathways involves the oxidation of linoleic acid to form hydroperoxy derivatives. wikipedia.org Specifically, 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) is a primary product of the lipoxygenase-catalyzed oxidation of linoleic acid. ontosight.ai

The degradation of 9-HPODE is a complex process that yields a variety of secondary products. Heme-catalyzed decomposition of 9-HPODE, for instance, creates alkoxyl radicals that lead to a cascade of reactions producing hydroxy, keto, epoxy, and aldehydic products. nih.govtandfonline.com These degradation products include compounds like 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids. nih.govtandfonline.com While this pathway generates various keto-fatty acids, the specific formation of this compound has not been directly identified as a major product of 9-HPODE degradation. The process often involves rearrangements and fragmentation, leading to different oxygenation patterns compared to the proposed sequential oxidation of α-linolenic acid.

Context within Broader Octadecanoid Biosynthesis in Eukaryotic and Prokaryotic Systems

The biosynthesis of this compound is a specific example within the larger framework of the octadecanoid pathway. This pathway encompasses the metabolic routes that convert 18-carbon (octadecanoic) fatty acids into a diverse family of oxylipins. nih.gov These pathways are well-established in plants, where they produce the phytohormone jasmonic acid and its precursors, which are critical for defense and development. wikipedia.orgnumberanalytics.com

The octadecanoid pathway is initiated by the oxidation of fatty acids like linoleic acid and α-linolenic acid by lipoxygenases. oup.com This initial step creates hydroperoxy fatty acids that are subsequently converted by other enzymes, such as allene (B1206475) oxide synthase and hydroperoxide lyase, into a vast array of signaling molecules. oup.comresearchgate.net While extensively studied in plants, octadecanoid biosynthesis also occurs in mammals, fungi, and bacteria, where the resulting oxylipins mediate processes like inflammation and cell proliferation. nih.gov The formation of this compound represents one of the many branches of this complex metabolic network, showcasing the diverse chemical structures that can be generated from a common fatty acid precursor through enzymatic action.

Structural Elucidation and Stereochemical Characterization of 9,16 Dioxo 10,12,14 Octadecatrienoic Acid

Advanced Spectroscopic Methods for Structural Confirmation

The precise molecular structure of 9,16-Dioxo-10,12,14-octadecatrienoic acid has been confirmed using a combination of high-level spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive characterization of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

While comprehensive, publicly available NMR spectral data specifically for this compound is limited, the expected chemical shifts and couplings can be predicted based on its known structure.

¹H-NMR: The ¹H-NMR spectrum is expected to show complex signals in the olefinic region (approximately 5.5-7.5 ppm) corresponding to the protons of the conjugated triene system. The specific coupling constants between these protons would be indicative of their trans configuration. Protons alpha to the ketone and carboxylic acid groups would appear in the range of 2.2-2.8 ppm. The terminal methyl group (C-18) would exhibit a triplet signal around 0.9 ppm, while the methylene protons of the aliphatic chain would produce overlapping multiplets between 1.2 and 1.6 ppm.

¹³C-NMR: The ¹³C-NMR spectrum would be characterized by signals for the two ketone carbonyl carbons (C-9 and C-16) and the carboxylic acid carbonyl carbon (C-1), all expected in the highly deshielded region of the spectrum (above 170 ppm). The six sp² carbons of the conjugated double bond system would resonate between 120 and 150 ppm. The remaining sp³ hybridized carbons of the aliphatic chain would appear in the upfield region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the entire molecule, particularly the arrangement of the conjugated triene and the positions of the keto groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the mass of this compound.

In studies utilizing Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), 9,16-dioxo-10E,12E,14E-octadecatrienoic acid was identified in negative ion mode, exhibiting an [M-H]⁻ ion at an m/z of 305.1754. acs.org This corresponds to the molecular formula C₁₈H₂₅O₄⁻, which aligns with the neutral molecule's formula of C₁₈H₂₆O₄.

The fragmentation pattern in MS/MS analysis, while not detailed in published literature for this specific compound, is expected to involve characteristic cleavages. These would likely include:

Loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Alpha-cleavage adjacent to the carbonyl groups at C-9 and C-16.

Cleavage along the aliphatic chain and within the conjugated system, which would help to pinpoint the locations of the functional groups.

For instance, its precursor, 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid, shows a series of cleavages across the conjugated triene structure (C10−C11, C12−C13, and C14−C15) in its fragmentation pattern. acs.org

Single-Crystal X-ray Diffraction Studies for Molecular Conformation

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and conformation of a molecule in the solid state. A study on crystals of (10E,12E,14E)-9,16-Dioxooctadeca-10,12,14-trienoic acid, isolated from Silene maritima, confirmed its molecular structure with high precision. acs.org

The analysis revealed that the molecule crystallizes in the triclinic space group P-1. In the crystal lattice, molecules are linked into inversion dimers through pairs of O—H⋯O hydrogen bonds involving their carboxylic acid groups. acs.org The ORTEP representation derived from this data shows the all-trans conformation of the conjugated triene system. acs.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₂₆O₄ |

| Formula Weight | 306.39 |

| Temperature | 173 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 5.6859 (3) |

| b (Å) | 7.7535 (5) |

| c (Å) | 19.9045 (16) |

| α (°) | 81.333 (4) |

| β (°) | 84.152 (4) |

| γ (°) | 87.660 (4) |

| Volume (ų) | 862.68 (10) |

| Z | 2 |

Determination of Geometric Isomerism and Absolute Configurations

The stereochemistry of this compound is defined by the geometry of its conjugated double bonds.

Application of Time-Dependent Density Functional Theory (TD-DFT)-Based Electronic Circular Dichroism (ECD) Calculations for Related Octadecanoids

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. The absolute configuration of a chiral center is its precise three-dimensional arrangement of atoms. For complex natural products, experimental ECD spectra are often compared with theoretical spectra calculated using Time-Dependent Density Functional Theory (TD-DFT) to assign the correct stereochemistry.

This method involves calculating the theoretical ECD spectra for all possible stereoisomers of a molecule. The calculated spectrum that best matches the experimental spectrum allows for the assignment of the unknown absolute configuration. This approach has been successfully applied to various classes of natural products, including chiral octadecanoids.

It is important to note that this compound itself is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exhibit circular dichroism and its structure cannot be analyzed by ECD for the purpose of determining an absolute configuration. However, the TD-DFT ECD methodology is highly relevant for related chiral octadecanoids, such as hydroxylated or epoxidized derivatives, where determining the absolute configuration at stereogenic centers is essential.

Biological Activities and Mechanistic Investigations of 9,16 Dioxo 10,12,14 Octadecatrienoic Acid Excluding Clinical Outcomes

Anti-inflammatory Properties in In Vitro Cellular Models

The evaluation of a compound's anti-inflammatory potential often involves standardized in vitro cellular models that mimic aspects of the inflammatory response.

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Mouse Macrophage RAW 264.7 Cells

The murine macrophage cell line, RAW 264.7, is a widely utilized model for studying inflammation. When these cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they trigger an inflammatory cascade. This response includes the significant upregulation of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO). While NO is a crucial signaling molecule, its overproduction is a hallmark of chronic inflammation and can contribute to cellular damage.

The standard assay to measure this effect involves treating RAW 264.7 cells with a test compound before or concurrently with LPS stimulation. After an incubation period, the amount of nitrite (a stable metabolite of NO) in the cell culture medium is quantified, typically using the Griess reagent. A reduction in nitrite levels in the presence of the test compound, without causing cell death, indicates potential anti-inflammatory activity through the inhibition of the NO production pathway.

While specific experimental data on the direct effects of 9,16-Dioxo-10,12,14-octadecatrienoic acid in this particular assay were not found in the performed searches, other related oxidized fatty acids, such as 13-oxo-octadecadienoic acid (13-KODE), have demonstrated the ability to inhibit LPS-stimulated NO production in RAW 264.7 macrophages. This suggests that fatty acid derivatives with α,β-unsaturated ketone structures may possess anti-inflammatory properties.

Role as a Constituent of Bioactive Fatty Acid Derivatives in Plants (e.g., Maca)

This compound has been identified as a naturally occurring compound in the plant Lepidium meyenii, commonly known as Maca. Maca is a Peruvian plant recognized for its nutritional value and traditional use as a functional food. Its chemical composition includes a variety of unique secondary metabolites, such as macamides and other fatty acid derivatives, which are believed to be responsible for its bioactivities.

A comprehensive analysis using ultraperformance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) identified 9,16-dioxo-10E,12E,14E-octadecatrienoic acid in air-dried Maca tubers for the first time. nih.gov This compound was characterized as a dehydrogenation product of 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid, which was also identified in the same study. nih.gov The presence of such oxidized fatty acids is significant, as they are often precursors or related to the biosynthesis of other bioactive compounds, like macamides, which are formed during the postharvest drying process. nih.gov

| Compound | Plant Source | Method of Identification | Reference |

|---|---|---|---|

| 9,16-dioxo-10E,12E,14E-octadecatrienoic acid | Lepidium meyenii (Maca) | UPLC-QTOF-MS | nih.gov |

Potential Implications in Cellular Lipid Metabolism and Signaling Pathways

The chemical structure of this compound suggests it may play a role in cellular processes involving lipid oxidation and electrophilic signaling.

Links to Lipid Peroxidation and Formation of Electrophilic Aldehydes

Lipid peroxidation is a metabolic process where oxidants, such as reactive oxygen species (ROS), attack lipids, particularly polyunsaturated fatty acids (PUFAs). wikipedia.orgnih.gov This process occurs in a chain reaction consisting of three main stages: initiation, propagation, and termination. nih.gov The oxidative degradation of PUFAs generates a variety of products, including lipid hydroperoxides, which can then be further metabolized or decomposed into a range of reactive molecules, including electrophilic aldehydes and ketones. wikipedia.org

The structure of this compound, containing two ketone groups and a conjugated triene system, is characteristic of a product formed from the extensive oxidation of a C18 polyunsaturated fatty acid. Such oxidized lipids are considered markers of oxidative stress and can act as signaling molecules themselves. The presence of α,β-unsaturated ketone moieties classifies it as an electrophilic species, similar to well-known lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE).

Analogous Reactivity with Cellular Biomolecules (e.g., DNA, Glutathione, Proteins) via Michael Addition

Electrophilic compounds containing an α,β-unsaturated carbonyl system are known as Michael acceptors. They can react with soft nucleophiles in the cell through a mechanism called Michael addition. nih.govresearchgate.net The most prominent cellular nucleophiles are the thiol groups of cysteine residues found in proteins and in the antioxidant tripeptide, glutathione (GSH). nih.govnih.gov

The chemical structure of this compound contains two such α,β-unsaturated ketone systems, making it a potential Michael acceptor. This reactivity allows it to form covalent adducts with cellular biomolecules. The reaction with glutathione can lead to its depletion, affecting the cell's redox balance. Covalent modification of specific cysteine residues on proteins can alter their structure and function, thereby impacting cellular signaling pathways. This type of electrophilic signaling is a mechanism by which products of lipid peroxidation can exert biological effects, which can be either protective or damaging depending on the context and concentration. nih.govnih.gov This reactivity is analogous to that of other electrophilic lipid mediators that play roles in inflammation and cellular stress responses.

| Compound Name |

|---|

| This compound |

| Nitric Oxide (NO) |

| Lipopolysaccharide (LPS) |

| 13-oxo-octadecadienoic acid (13-KODE) |

| 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid |

| 4-hydroxy-2-nonenal (4-HNE) |

| Glutathione (GSH) |

Analytical Methodologies for Research of 9,16 Dioxo 10,12,14 Octadecatrienoic Acid

Chromatography-Mass Spectrometry Approaches

Chromatography-mass spectrometry (MS) has become an indispensable tool for the analysis of complex lipid molecules like 9,16-Dioxo-10,12,14-octadecatrienoic acid. The coupling of a chromatographic separation technique with mass spectrometry provides high selectivity and sensitivity, allowing for the detection and structural elucidation of this compound even at low concentrations in intricate biological samples.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful analytical platform for the comprehensive profiling of lipids, including this compound, in complex mixtures. acs.org This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF-MS.

In a study profiling macamides and fatty acid derivatives in Maca, UPLC-QTOF-MS was instrumental in identifying 9,16-dioxo-10E,12E,14E-octadecatrienoic acid for the first time in this plant. acs.org The analysis was performed using a C18 column, which is suitable for separating nonpolar to moderately polar compounds like fatty acid derivatives. acs.org A gradient elution with a mobile phase consisting of 0.1% acetic acid in water and acetonitrile (B52724) allowed for the effective separation of a wide range of compounds. acs.org

The QTOF-MS detector, operating in negative ion mode, identified the deprotonated molecule [M-H]⁻ of 9,16-dioxo-10E,12E,14E-octadecatrienoic acid at an m/z of 305.1754. acs.org The high mass accuracy of the QTOF analyzer provides strong evidence for the elemental composition of the detected ion. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic fragmentation pattern. For 9,16-dioxo-10E,12E,14E-octadecatrienoic acid, key fragment ions were observed at m/z 287, 249, 135, and 125, which correspond to specific structural features of the molecule. acs.org

Table 1: UPLC-QTOF-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Chromatography System | Agilent 1290 HPLC system |

| Column | Poroshell 120 EC-C18 (3 × 100 mm, 2.7 μm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% acetic acid (5 mM/L ammonium (B1175870) acetate) in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 μL |

| Mass Spectrometer | Agilent 6545 QTOF MS |

| Ionization Mode | Negative |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 175 V |

| Collision Energy (MS/MS) | 10 and 20 eV |

Data sourced from a study on Maca profiling. acs.org

High-Performance Liquid Chromatography (HPLC), often coupled with a diode-array detector (DAD) or a mass spectrometer, is a widely used technique for the quantification of this compound. acs.orgnih.gov HPLC offers excellent reproducibility and is a robust method for determining the concentration of this compound in various samples.

For quantification, a well-resolved chromatographic peak corresponding to this compound is essential. This is typically achieved using a C18 reversed-phase column and a suitable mobile phase gradient. acs.orgnih.gov In one study, the compound was isolated from Silene maritima using HPLC with simultaneous UV monitoring at 316 nm, which corresponds to the chromophore of the conjugated triene system in the molecule. nih.gov

When coupled with a DAD, the UV-Vis spectrum of the eluting peak can provide additional evidence for the identity of the compound. The quantification is then performed by comparing the peak area of the analyte in the sample to a calibration curve constructed using known concentrations of a pure standard. A study on Maca utilized an Agilent 1260 HPLC system for the quantification of various fatty acid derivatives, including this compound. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS can be challenging due to its low volatility and potential for thermal degradation, it is a valuable tool for the analysis of related fatty acid compounds and for derivatized forms of the target analyte. rjptonline.orgwjarr.com

For GC-MS analysis, fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs), through a derivatization process. wjarr.com This allows for their separation on a nonpolar or moderately polar capillary column. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra provide detailed structural information based on the fragmentation patterns.

GC-MS has been extensively used to identify and quantify various fatty acids and their derivatives in biological and food samples. rjptonline.orgphytojournal.com For instance, the analysis of fatty acid profiles in various extracts often reveals the presence of precursors and related compounds that can provide insights into the metabolic pathways leading to the formation of this compound. The identification of these related compounds is based on their retention times and the comparison of their mass spectra with spectral libraries (e.g., NIST).

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The successful analysis of this compound from complex biological matrices, such as plant tissues or biological fluids, is highly dependent on the efficiency and selectivity of the sample preparation and extraction protocol. The primary goal is to isolate the analyte of interest from interfering substances that could compromise the analytical results.

For plant materials, a common approach involves the extraction of the ground and dried material with a hydroalcoholic solution, such as a mixture of ethanol (B145695) and water. nih.gov In a study on Silene maritima, the aerial parts of the plant were air-dried, ground, and then soaked in an ethanol/water mixture to prepare a hydroalcoholic extract. nih.gov This extract was then filtered and dried under vacuum.

Further purification is often necessary to enrich the fraction containing the target compound. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE). For instance, in the analysis of fatty acid derivatives from Maca, a comprehensive extraction protocol was employed to isolate macamides and fatty acids. acs.org

For other biological matrices, such as plasma or urine, protein precipitation is a common first step to remove high-molecular-weight interferences. nih.gov This is often followed by liquid-liquid extraction or SPE to isolate the lipids. The choice of extraction solvent is critical and depends on the polarity of the target analyte. For fatty acids, a mixture of polar and nonpolar solvents is often used to ensure efficient extraction.

Method Validation for Reproducibility and Sensitivity in Research Settings

Method validation is a critical component of any analytical procedure to ensure that the obtained results are reliable, reproducible, and accurate. For the analysis of this compound, a validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, precision, and specificity.

Linearity is assessed by analyzing a series of calibration standards at different concentrations and demonstrating a linear relationship between the detector response and the concentration of the analyte. This is typically evaluated by the coefficient of determination (R²) of the calibration curve.

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Specificity is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. In chromatography-mass spectrometry, specificity is greatly enhanced by the selectivity of the mass analyzer and the use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry.

While specific validation data for this compound is not extensively detailed in the provided search results, the principles of method validation for related lipid compounds are well-established. metabolomics.se For instance, in the quantification of oxylipins, calibration curves are prepared, and the analyte concentrations are determined from the relative peak areas of the analyte to an internal standard. metabolomics.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,16-dioxo-10E,12E,14E-octadecatrienoic acid |

Synthetic Strategies and Derivatization of 9,16 Dioxo 10,12,14 Octadecatrienoic Acid for Research

Chemical Synthesis and Purity Assessment of Reference Standards

The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of 9,16-Dioxo-10,12,14-octadecatrienoic acid in biological samples. While this compound is a known natural product, isolated from sources such as the plant species Silene maritima and the branches of Trigonostemon heterophyllus, laboratory synthesis provides a reliable and scalable source for research standards. nih.govchemfaces.com

Chemical synthesis of complex fatty acids often involves multi-step processes. For related dioxoenoic acids, synthetic strategies may involve the oxidation of corresponding polyunsaturated fatty acid precursors. researchgate.net The synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, for example, originates from the hydroperoxide derivative of linoleic acid, highlighting a common strategy of utilizing enzymatic oxidation products as starting materials for further chemical modification. researchgate.net Such syntheses allow for precise control over the stereochemistry of the molecule, which is crucial as biological activity is often stereospecific.

Once synthesized or isolated, the purity and structural integrity of the reference standard must be rigorously assessed. A combination of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for determining purity, with the compound's retention time under specific conditions serving as an identifier. nih.gov Spectroscopic methods are essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. nih.govbiocrick.com

Table 1: Analytical Techniques for Purity and Structural Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Isolation | Retention time, presence of impurities, quantification. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed connectivity of atoms (¹H and ¹³C spectra), stereochemistry. biocrick.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Precise mass-to-charge ratio, elemental formula confirmation. researchgate.net |

| UV-Vis Spectroscopy | Detection of Conjugated Systems | Wavelength of maximum absorbance (λmax) for the triene system. nih.gov |

These analytical methods ensure that the reference standard is of sufficient quality for use in developing and validating quantitative assays, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are critical for studying the compound's biological roles. researchgate.net

Enzymatic and Biotechnological Production of Octadecanoid Derivatives

Octadecanoids, the class of lipids to which this compound belongs, are products of the oxygenation of 18-carbon fatty acids. researchgate.netnih.gov In nature, their biosynthesis is predominantly carried out by specific enzymes. nih.gov The primary enzymatic pathways involved in mammals include those mediated by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These enzymes introduce oxygen into polyunsaturated fatty acid substrates like linoleic acid and α-linolenic acid with high stereospecificity. nih.gov The structure of this compound, with its ketone groups and conjugated double bonds, suggests its formation might involve the action of lipoxygenases on α-linolenic acid. nih.govoup.com

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of fatty acids to produce hydroperoxy derivatives. oup.com These hydroperoxides are often unstable intermediates that can be further metabolized by other enzymes to form a diverse array of structures, including ketones, alcohols, and epoxides. nih.gov For instance, a LOX from the cyanobacterium Nostoc sp. has been shown to selectively produce 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid from α-linolenic acid, demonstrating the potential for specific enzyme systems to generate valuable octadecanoids. researchgate.net

Beyond isolated enzymes, whole-cell biotechnological systems offer a promising avenue for producing complex lipids. Microorganisms, particularly fungi, can be engineered to act as cellular factories for the production of desired molecules. mdpi.com This synthetic biology approach involves introducing the necessary biosynthetic enzymes into a microbial host that can provide the precursor molecules. Fungi like Penicillium chrysogenum are being explored as platforms for producing bioactive compounds such as cannabinoids, a process that requires the functional expression of complex plant-derived enzymes. mdpi.com A similar strategy could be developed for this compound by identifying the specific enzymes responsible for its formation and expressing them in a suitable fungal or bacterial host. The gut microbiome also represents a significant source of octadecanoid biosynthesis, utilizing enzymes like hydratases to generate unique fatty acid metabolites. researchgate.net

Table 2: Key Enzyme Families in Octadecanoid Biosynthesis

| Enzyme Family | Substrates | General Products |

|---|---|---|

| Lipoxygenases (LOX) | Polyunsaturated fatty acids (e.g., α-linolenic acid) | Hydroperoxy fatty acids (HPOTs, HPODs). oup.com |

| Cyclooxygenases (COX) | Arachidonic acid, other C20 fatty acids | Prostaglandins, thromboxanes. nih.gov |

| Cytochrome P450 (CYP) | Various fatty acids | Hydroxy and epoxy fatty acids. nih.gov |

| Allene (B1206475) Oxide Synthase (AOS) | Hydroperoxy fatty acids | Allene oxides (precursors to jasmonates). oup.com |

Synthesis of Functionalized Probes for Mechanistic Studies (e.g., Biotinylated Analogs)

To investigate the molecular targets and mechanisms of action of this compound, researchers require specialized chemical tools. Functionalized probes, such as biotinylated analogs, are invaluable for these studies. Biotinylation involves chemically attaching a biotin (B1667282) molecule to the compound of interest. The resulting probe can then be used in pull-down assays to isolate and identify binding partners from cell or tissue lysates, owing to the extremely high affinity between biotin and proteins like avidin (B1170675) or streptavidin.

The synthesis of a biotinylated analog of this compound would typically exploit the carboxylic acid group present in the parent molecule. This functional group provides a convenient handle for chemical conjugation. The synthesis often involves activating the carboxylic acid and then reacting it with a biotin derivative that contains a reactive amine group. A spacer arm is usually incorporated between the octadecanoid and the biotin moiety to minimize steric hindrance and ensure that both parts of the probe can function independently. rsc.org

These spacer arms can vary in length and chemical nature, with polyethylene (B3416737) glycol (PEG) linkers being common choices to enhance solubility and flexibility. rsc.org The entire synthesis can be performed using solid-phase strategies, which facilitate purification at each step. rsc.org For example, a synthesis might involve attaching the fatty acid to a resin, followed by the sequential addition of the spacer and the biotin head group. rsc.org

Once synthesized, these probes can be used to answer key mechanistic questions. By incubating a biotinylated analog with a cell lysate, allowing it to bind to its protein targets, and then capturing the entire complex on streptavidin-coated beads, researchers can isolate the target proteins for identification by mass spectrometry. This approach, known as affinity purification or chemical proteomics, is a powerful method for discovering the cellular receptors and enzymes that interact with a specific lipid mediator.

Future Directions and Emerging Research Areas

Elucidation of Comprehensive Biosynthetic Networks and Regulatory Mechanisms

A fundamental area of future research is the complete mapping of the biosynthetic pathway leading to 9,16-Dioxo-10,12,14-octadecatrienoic acid. Oxylipins are typically formed from polyunsaturated fatty acids through pathways involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes or via non-enzymatic free radical-mediated oxidation. nih.gov The biosynthesis of related compounds, such as 9,16-dihydroxy-octadecatrienoic acids (9,16-DiHOTrE), has been shown to occur through sequential LOX oxidation of α-linolenic acid (ALA). nih.gov It is hypothesized that this compound may be a downstream metabolite of these dihydroxy intermediates, formed via the action of specific dehydrogenases.

Future investigations must focus on:

Identifying Key Enzymes: Research should aim to pinpoint the specific LOX isoforms (e.g., 15-LOX) and any subsequent enzymes like dehydrogenases or cytochrome P450s responsible for the conversion of ALA into its final dioxo form. researchgate.net

Investigating Cofactor Dependencies: Understanding the cellular cofactors and metabolic states that favor the synthesis of this specific molecule over other related oxylipins is crucial.

Mapping Regulatory Control: The biosynthesis of oxylipins is tightly regulated by cellular stimuli, including stress and hormonal signals. numberanalytics.comportlandpress.com Future work should explore how factors like inflammation, oxidative stress, or specific signaling cascades transcriptionally and post-translationally regulate the key enzymes in this pathway. taylorfrancis.com This will provide insight into the specific conditions under which this compound is produced.

Identification of Specific Molecular Targets and Receptors in Biological Systems

To understand the biological function of this compound, it is imperative to identify its specific molecular targets. Many oxylipins exert their effects by binding to and modulating the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or cell surface G-protein coupled receptors (GPCRs). nih.govresearchgate.net For instance, oxidized metabolites of linoleic acid are known to activate PPARs and can be recognized by scavenger receptors on macrophages. nih.govbmj.com

Emerging research should prioritize:

Receptor Screening: Systematically screening this compound against a panel of known nuclear and cell-surface receptors that bind other lipid mediators.

Unbiased Target Identification: Employing advanced proteomics techniques, such as affinity purification-mass spectrometry, where a tagged version of the molecule is used to "pull down" its binding partners from cell lysates.

Functional Validation: Once potential targets are identified, validating the functional consequences of their interaction with this compound is essential. This includes measuring changes in downstream gene expression, protein activity, and cellular responses. Given that related oxidized octadecatrienoic acids possess anti-inflammatory properties, exploring targets within inflammatory signaling pathways is a logical starting point. lipotype.com

Exploration of Stereoselective Biological Activities and Enantiomeric Effects

The three-dimensional structure of a molecule is often critical to its biological function. Lipoxygenase enzymes typically produce stereospecific products, and different stereoisomers (enantiomers) of an oxylipin can have vastly different or even opposing biological activities. plos.org Research on the related 9,16-dihydroxy-octadecatrienoic acid isomers has demonstrated that their ability to inhibit enzymes like COX-2 and 5-LOX is stereoselective. nih.gov

Therefore, a critical avenue of future research involves:

Enantioselective Synthesis: Developing chemical synthesis methods to produce stereochemically pure enantiomers and diastereomers of this compound.

Comparative Biological Assays: Testing each pure stereoisomer in a range of biological assays to determine if the compound's activity is dependent on a specific configuration. This could reveal, for example, that one enantiomer is a potent anti-inflammatory agent while another is inactive.

Structural Biology: Using techniques like X-ray crystallography to solve the structure of active isomers bound to their molecular targets. This would provide a detailed understanding of the specific molecular interactions that drive its biological effects and would be invaluable for the potential design of synthetic analogues.

Design and Synthesis of Advanced Probes for Interrogating Lipid-Protein Interactions

Identifying the full spectrum of protein interactions is key to understanding a bioactive lipid's function. Photoaffinity labeling is a powerful chemical biology tool for achieving this. researchgate.net This approach uses a synthetic version of the molecule of interest that incorporates a photo-reactive group (like a diazirine) and a bio-orthogonal handle for enrichment (like an alkyne or azide (B81097) for "click chemistry"). nih.govrsc.org

A forward-looking research program would involve:

Probe Synthesis: The rational design and chemical synthesis of a photoactivatable and clickable analogue of this compound. This probe must be designed to retain the essential structural features required for biological activity.

In-Cell Crosslinking: Introducing the probe into living cells or tissues, allowing it to engage with its protein targets. Upon exposure to UV light, the probe will covalently crosslink to any interacting proteins. biorxiv.org

Proteomic Identification: Following crosslinking, the bio-orthogonal handle is used to enrich the probe-protein complexes, which are then analyzed by mass spectrometry to identify the interacting proteins. This provides an unbiased, global snapshot of the "interactome" of this compound in its native cellular environment.

Integration into Systems Biology Approaches for Lipidomics Research

The biological function of a single molecule can only be fully understood in the context of the complex networks in which it operates. Systems biology, which integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to contextualize the role of this compound. lipotype.com

Future research should aim to:

Quantitative Lipidomics: Utilize robust and validated LC-MS/MS methods to accurately quantify changes in the levels of this compound alongside a comprehensive panel of other lipids in various disease models or physiological states. creative-proteomics.com

Multi-Omics Integration: Correlate the levels of this compound with global changes in gene transcripts, proteins, and other metabolites. This can reveal novel pathways and biological processes associated with the production or effects of this compound.

Network Modeling: Use the integrated multi-omics data to construct computational models of cellular networks. These models can predict the downstream consequences of fluctuations in this compound levels and generate new, testable hypotheses about its role in complex biological systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 9,16-Dioxo-10,12,14-octadecatrienoic Acid in plant extracts?

- Methodology : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. Key parameters include:

- Retention time : 25.97 min in reverse-phase C18 columns under gradient elution .

- Mass spectral data :

- Precursor ion: [M+H]⁺ at m/z 307.18975.

- Fragments: m/z 289 ([M+H-H₂O]⁺), 271 ([M+H-2H₂O]⁺), and chain cleavage ions (m/z 189, 159, 125, 79) .

- Validation : Cross-referencing with databases like ChemSpider and spiking experiments with synthetic standards enhance reliability.

Q. How is the crystal structure of this compound resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals:

- Crystal system : Triclinic (space group P1).

- Unit cell parameters :

- a = 5.6859 Å, b = 7.7535 Å, c = 19.9045 Å.

- Angles: α = 81.33°, β = 84.15°, γ = 87.66° .

- Molecular packing : Four molecules per unit cell with intermolecular hydrogen bonds stabilizing the structure .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of oxylipin derivatives like this compound?

- Methodology :

- Isomer-specific assays : Use chiral chromatography to separate stereoisomers (e.g., 9,16-dihydroxy-10,12,14-octadecatrienoic acid isomers) that may exhibit divergent bioactivities .

- Dose-response profiling : Test concentrations across physiological ranges (nM–µM) to identify biphasic effects, as seen in related oxylipins .

- Mechanistic studies : Pair gene knockout models (e.g., LOX mutants) with lipidomics to trace biosynthetic pathways and validate targets .

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodology :

- Precursor selection : Start with linoleic acid derivatives (e.g., 9-oxo-10,12-octadecadienoic acid) for controlled oxidation .

- Catalytic systems : Use iron-dependent lipoxygenases (e.g., Fusarium 13S-LOX) to regioselectively introduce keto groups .

- Purification : Combine silica gel chromatography with preparative HPLC (C18 column, isocratic elution with MeOH:H₂O) to isolate >95% pure product .

Q. What experimental models are suitable for studying the inflammatory modulation by this compound?

- Methodology :

- In vitro : Treat macrophage cell lines (e.g., RAW 264.7) and quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

- In vivo : Use murine models of dermatitis or colitis, administering the compound intraperitoneally (1–10 mg/kg) and monitoring histopathology .

- Pathway analysis : Perform lipid mediator profiling (LC-MS/MS) to map interactions with receptors like PPAR-γ or GPR120 .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve discrepancies in mass spectral data for this compound across studies?

- Methodology :

- Standardization : Calibrate instruments with certified reference materials (e.g., CFN98082) .

- Fragment ion analysis : Compare dominant fragments (e.g., m/z 189 vs. m/z 159) to differentiate from structurally similar compounds like 9-oxo-10,12-octadecadienoic acid .

- Inter-lab validation : Participate in round-robin trials using shared samples to harmonize protocols .

Q. What computational tools aid in predicting the reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for α,β-unsaturated ketones to predict sites of nucleophilic attack .

- Molecular docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- QSAR modeling : Train models on oxylipin datasets to correlate structural features (e.g., conjugated double bonds) with anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.